molecular formula C8H11NO3 B101222 5-methyl-3-propyl-1,2-oxazole-4-carboxylic Acid CAS No. 17147-43-2

5-methyl-3-propyl-1,2-oxazole-4-carboxylic Acid

Cat. No.: B101222
CAS No.: 17147-43-2
M. Wt: 169.18 g/mol
InChI Key: BIFKMKHXNIFTER-UHFFFAOYSA-N
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Description

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under alkaline conditions to form the oxazole ring . Another method involves the chlorination of benzoxime, followed by cyclization with ethyl acetoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This unique structure can lead to different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-3-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-6-7(8(10)11)5(2)12-9-6/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKMKHXNIFTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369433
Record name 4-Isoxazolecarboxylicacid, 5-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-43-2
Record name 4-Isoxazolecarboxylicacid, 5-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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